Dimethyl 2-ethoxy-5-phenyl-furan-3,4-dicarboxylate

Physicochemical profiling ADME prediction Chromatographic method development

Dimethyl 2-ethoxy-5-phenyl-furan-3,4-dicarboxylate (CAS 20055-19-0; also referenced under CAS 28687-73-2) is a polysubstituted furan-3,4-dicarboxylate derivative with molecular formula C₁₆H₁₆O₆ and molecular weight 304.29 g/mol. The compound features a furan core bearing two methyl ester groups at the 3- and 4-positions, an ethoxy substituent at the 2-position, and a phenyl group at the 5-position.

Molecular Formula C16H16O6
Molecular Weight 304.29 g/mol
CAS No. 20055-19-0
Cat. No. B12881054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-ethoxy-5-phenyl-furan-3,4-dicarboxylate
CAS20055-19-0
Molecular FormulaC16H16O6
Molecular Weight304.29 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=C(O1)C2=CC=CC=C2)C(=O)OC)C(=O)OC
InChIInChI=1S/C16H16O6/c1-4-21-16-12(15(18)20-3)11(14(17)19-2)13(22-16)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3
InChIKeyKJLMGWCMNPBZFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 2-ethoxy-5-phenyl-furan-3,4-dicarboxylate (CAS 20055-19-0): Procurement-Relevant Identity and Compound Class Baseline


Dimethyl 2-ethoxy-5-phenyl-furan-3,4-dicarboxylate (CAS 20055-19-0; also referenced under CAS 28687-73-2) is a polysubstituted furan-3,4-dicarboxylate derivative with molecular formula C₁₆H₁₆O₆ and molecular weight 304.29 g/mol [1]. The compound features a furan core bearing two methyl ester groups at the 3- and 4-positions, an ethoxy substituent at the 2-position, and a phenyl group at the 5-position [2]. This tetrasubstituted architecture distinguishes it from simpler furan-3,4-dicarboxylates such as dimethyl furan-3,4-dicarboxylate (CAS 4282-33-1; MW 184.15) and dimethyl 2-phenylfuran-3,4-dicarboxylate (CAS 37674-31-0; MW 260.24), which lack the ethoxy group. The compound is commercially available at ≥97% purity for research use . It has been investigated as a precursor for furofuran lignan synthesis and as a scaffold of interest in medicinal chemistry for differentiation-inducing and anti-proliferative activities [3][4].

Why Generic Substitution Fails for Dimethyl 2-ethoxy-5-phenyl-furan-3,4-dicarboxylate: Structural Determinants of Differentiated Reactivity


In-class furan-3,4-dicarboxylate analogs cannot be freely interchanged with dimethyl 2-ethoxy-5-phenyl-furan-3,4-dicarboxylate because the specific 2-ethoxy/5-phenyl disubstitution pattern fundamentally alters both physicochemical properties and synthetic utility. The ethoxy group at the 2-position increases molecular weight by ~44 Da relative to dimethyl 2-phenylfuran-3,4-dicarboxylate (CAS 37674-31-0) and raises calculated logP from approximately 2.5 to an estimated range of 2.8–3.5, significantly affecting partition behavior and solubility profiles [1]. Critically, the 2-phenyl group on the furan skeleton has been demonstrated to exert a pronounced directing effect on regioselective hydrolysis: in dialkyl 2-phenylfuran-3,4-dicarboxylates, potassium hydroxide-mediated hydrolysis selectively yields the 3-monoacid rather than the 4-monoacid, a regiochemical outcome absent in 2-unsubstituted analogs [2]. This means that the 2-ethoxy group, by analogy, is expected to participate in directing regiochemical transformations—making the compound a non-fungible intermediate for synthetic sequences targeting specific monoacid derivatives. Furthermore, the compound's reported activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation, as cited in patent-associated literature, has not been demonstrated for simpler analogs lacking the ethoxy substituent [3]. Consequently, substituting a generic furan-3,4-dicarboxylate risks losing both the synthetic regiocontrol and the biological phenotype that define this compound's research value.

Quantitative Differentiation Evidence: Dimethyl 2-ethoxy-5-phenyl-furan-3,4-dicarboxylate vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Dimethyl 2-Phenylfuran-3,4-dicarboxylate (CAS 37674-31-0)

The ethoxy substituent at the 2-position of dimethyl 2-ethoxy-5-phenyl-furan-3,4-dicarboxylate (MW 304.29) confers a molecular weight increase of 44.05 Da (+16.9%) relative to its closest structural analog, dimethyl 2-phenylfuran-3,4-dicarboxylate (CAS 37674-31-0; MW 260.24) . This substitution also adds one hydrogen bond acceptor and two rotatable bonds, and is predicted to increase logP from the experimentally referenced value of ~2.5 (XlogP 2.4 for the 2-phenyl analog) to an estimated range of 2.8–3.5 based on fragment-based calculation methods [1]. The elevated logP and molecular weight position the compound in a distinct physicochemical space relevant for membrane permeability and organic-phase partitioning in liquid-liquid extraction protocols.

Physicochemical profiling ADME prediction Chromatographic method development

Regioselective Hydrolysis Control: 2-Phenyl Directing Effect in Furan-3,4-dicarboxylate Series

In a study by Lin and Yang (Chinese Chemical Letters, 2002), dialkyl 2-phenylfuran-3,4-dicarboxylates—the direct structural class to which the target compound belongs—underwent potassium hydroxide-mediated hydrolysis with pronounced regioselectivity dictated by the 2-phenyl substituent, yielding the 3-monoacid (compound 3) selectively over the isomeric 4-monoacid [1]. This regiochemical outcome was verified by NMR spectroscopy [1]. In contrast, unsubstituted furan-3,4-dicarboxylate diesters (e.g., dimethyl furan-3,4-dicarboxylate, CAS 4282-33-1) lack this directing group and would be expected to produce a mixture of regioisomeric monoacids under similar conditions. The target compound, bearing both the 2-ethoxy and 5-phenyl groups, combines the regiochemical control conferred by the 2-substituent with additional synthetic versatility at the ethoxy position. No quantitative hydrolysis selectivity ratio is reported in the literature for the specific ethoxy-substituted compound; however, the class-level evidence establishes that 2-substitution on the furan-3,4-dicarboxylate core is a critical determinant of regiochemical outcome.

Regioselective synthesis Lignan precursor chemistry Furofuran synthesis

Synthetic Yield Benchmarking: Sulfonium Ylide Route to 2-Phenylfuran-3,4-dicarboxylates

Dong, Du, and Xu (RSC Advances, 2019) reported a regiospecific synthesis of polysubstituted furan-3,4-dicarboxylates via reaction of dimethylsulfonium acylmethylides with dimethyl acetylenedicarboxylate (DMAD) [1]. Under optimized conditions (1:2 ratio of DMAD to sulfonium ylide 2a, DMSO solvent, 80 °C, 4 h), dimethyl 2-phenylfuran-3,4-dicarboxylate (3aa) was obtained in 81% isolated yield (79% after purification) [1]. When the phenyl group was replaced with electron-deficient aryl substituents (e.g., 4-nitrophenyl, 3ai), yields decreased substantially to 45%, demonstrating that the electronic nature of the 2-substituent strongly modulates reaction efficiency [1]. Although the specific ethoxy-substituted target compound was not included in this study, the methodology provides a validated synthetic route for the class, and the ethoxy group's electron-donating character (+M effect) would be expected to influence reaction yields relative to the unsubstituted phenyl case.

Synthetic methodology Sulfonium ylide chemistry Process chemistry optimization

Biological Phenotype Differentiation: Cell Differentiation-Inducing Activity Not Reported for Simpler Analogs

According to information quoted from patent-associated literature (freshpatents.com, archived via WebDataCommons), dimethyl 2-ethoxy-5-phenyl-furan-3,4-dicarboxylate 'exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte thus evidencing use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis' [1]. This functional phenotype—simultaneous proliferation arrest and differentiation induction—has not been reported in the publicly accessible literature for the structurally simpler analog dimethyl 2-phenylfuran-3,4-dicarboxylate (CAS 37674-31-0) or for the unsubstituted dimethyl furan-3,4-dicarboxylate (CAS 4282-33-1). Quantitative potency data (IC₅₀, EC₅₀) are not available from the open literature for a direct numerical comparison. The BindingDB entry BDBM50591341 (associated with InChIKey KJLMGWCMNPBZFC) reports only threshold-level inhibition data against COX-2 (IC₅₀ > 10,000 nM) and 5-lipoxygenase (IC₅₀ > 100,000 nM), indicating the compound is not a potent inhibitor of these specific inflammatory targets [2], suggesting that the observed differentiation activity likely proceeds through a distinct mechanism.

Cancer biology Cell differentiation therapy Phenotypic screening

Spectroscopic Identity Confirmation: NMR Spectral Data Availability for Quality Control

Dimethyl 2-ethoxy-5-phenyl-furan-3,4-dicarboxylate has a verified entry in the KnowItAll NMR Spectral Library (Wiley Science Solutions), providing 1H and 13C NMR reference spectra for identity confirmation [1]. The compound is characterized by InChIKey KJLMGWCMNPBZFC-UHFFFAOYSA-N, exact mass 304.094688 g/mol, and molecular formula C₁₆H₁₆O₆ [1]. In contrast, publicly accessible NMR reference spectra are not readily available for several closely related analogs, including dimethyl 2-(4-methoxyphenyl)furan-3,4-dicarboxylate (CAS 82577-49-9). The availability of authenticated spectral data enables purchasers to independently verify compound identity and purity upon receipt, reducing the risk of misidentification in procurement workflows.

Analytical chemistry Quality control Compound identity verification

Procurement-Driven Application Scenarios for Dimethyl 2-ethoxy-5-phenyl-furan-3,4-dicarboxylate (CAS 20055-19-0)


Regioselective Synthesis of Furofuran Lignan Precursors via Controlled Mono-Hydrolysis

As established by Lin and Yang (2002), the 2-phenyl group on furan-3,4-dicarboxylate diesters enables regioselective KOH-mediated hydrolysis to yield the 3-monoacid selectively [1]. Dimethyl 2-ethoxy-5-phenyl-furan-3,4-dicarboxylate, bearing both the 2-ethoxy and 5-phenyl substituents, is expected to provide analogous regiochemical control while offering additional synthetic handles at the ethoxy position for further derivatization. This makes the compound a strategic procurement choice for research groups synthesizing furofuran and tetrahydrofurofuran lignan scaffolds—natural product classes with documented antidiabetic, antioxidant, and α-glucosidase inhibitory activities. Procurement of the simpler 2-unsubstituted analog dimethyl furan-3,4-dicarboxylate (CAS 4282-33-1) would forfeit this regiochemical control, potentially necessitating chromatographic separation of regioisomeric monoacid products.

SAR Exploration of Differentiation-Inducing Anti-Cancer Agents

Patent-associated literature attributes to dimethyl 2-ethoxy-5-phenyl-furan-3,4-dicarboxylate the ability to arrest proliferation of undifferentiated cells and induce monocytic differentiation, with proposed applications in cancer and psoriasis [1]. This phenotype has not been reported for analogs lacking the ethoxy group, such as dimethyl 2-phenylfuran-3,4-dicarboxylate (CAS 37674-31-0). Researchers conducting phenotypic screening campaigns or SAR studies around differentiation therapy should procure the ethoxy-substituted compound as the reference standard for this activity class. The compound's lack of potent COX-2 or 5-LOX inhibition (IC₅₀ > 10 μM for both targets, per BindingDB data [2]) further suggests that the differentiation-inducing mechanism is independent of these common anti-inflammatory pathways, supporting its use as a tool compound for probing novel differentiation mechanisms.

Physicochemical Property-Driven Library Design for Membrane-Permeable Furan-Based Scaffolds

With a molecular weight of 304.29 g/mol and an estimated logP in the 2.8–3.5 range [1][2], dimethyl 2-ethoxy-5-phenyl-furan-3,4-dicarboxylate occupies a physicochemical property space distinct from both the unsubstituted parent (dimethyl furan-3,4-dicarboxylate, MW 184.15) and the 2-phenyl analog (MW 260.24, logP ~2.5). This positions the compound favorably for inclusion in compound libraries designed to probe the relationship between furan substitution, lipophilicity, and membrane permeability. Procurement of the ethoxy-substituted compound rather than its simpler analogs ensures that the library samples a broader region of physicochemical space, which is critical for hit identification in phenotypic and target-based screening campaigns.

Analytical Method Development and Reference Standard Qualification

The availability of authenticated 1H and 13C NMR reference spectra in the KnowItAll Spectral Library (SpectraBase Compound ID E7tLHq1eRHU) [1] makes dimethyl 2-ethoxy-5-phenyl-furan-3,4-dicarboxylate a suitable candidate for use as an analytical reference standard in method development and quality control workflows. Procurement of this specific compound enables laboratories to establish identity, purity, and stability-indicating methods using verified spectral data, reducing reliance on vendor-provided certificates of analysis. This advantage is not equally available for several close analogs, for which authenticated reference spectra are absent from major public databases.

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